2-Bromo-6-chloropyridine-4-carbaldehyde
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis
Pyridine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The incorporation of halogen atoms onto the pyridine scaffold significantly enhances its synthetic utility. Halogenated pyridines are considered indispensable building blocks in medicinal chemistry and pharmaceutical research.
The presence of halogens, such as bromine and chlorine, modifies the electronic properties of the pyridine ring and provides versatile handles for a wide range of chemical transformations. Specifically, the carbon-halogen bond serves as a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to efficiently attach various functional groups and build complex molecular frameworks.
The differential reactivity of various halogens (e.g., C-Br vs. C-Cl) can be exploited for sequential and site-selective modifications, adding a layer of precision to synthetic strategies. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which is of increasing interest in drug design and crystal engineering. This combination of reactivity and specific interactions makes halogenated pyridines privileged scaffolds in the development of novel therapeutic agents and advanced materials.
Overview of Pyridine Ring Functionalization Strategies
The functionalization of the pyridine ring is a central theme in heterocyclic chemistry, but it presents unique challenges due to the ring's electron-deficient nature. This characteristic makes classical electrophilic aromatic substitution difficult compared to benzene. Consequently, a diverse array of strategies has been developed to modify the pyridine core.
One major approach is the direct C-H functionalization, which has gained prominence as a step-economical method. This is often achieved using transition-metal catalysis to selectively activate and substitute C-H bonds at various positions on the ring. However, achieving regioselectivity can be challenging.
A more traditional and widely used strategy involves the use of pre-functionalized pyridines, particularly halopyridines. The halogen atoms act as versatile leaving groups for various transformations:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. Halogens at the 2- and 4-positions are particularly good leaving groups in SNAr reactions.
Metal-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful method for functionalizing halopyridines. Palladium and nickel catalysts are commonly used to couple halopyridines with a wide variety of organometallic reagents (containing boron, zinc, tin, etc.), enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For instance, the Negishi cross-coupling provides an effective route to substituted 2,2′-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org
Lithiation and Metal-Halogen Exchange: Halopyridines can undergo metal-halogen exchange with strong bases like organolithium reagents to generate pyridyl-lithium species, which can then react with various electrophiles.
These strategies, often used in combination, provide chemists with a robust toolbox for the synthesis of simple and complex substituted pyridines tailored for specific applications.
Research Landscape and Emerging Directions for 2-Bromo-6-chloropyridine-4-carbaldehyde
While this compound is recognized as a synthetic building block, specific peer-reviewed studies detailing its synthesis and reactivity are not extensively documented in broad searches. However, its research potential can be thoroughly understood by analyzing the reactivity of its constituent functional groups, which allows for its use as a trifunctional intermediate for creating diverse molecular structures.
The molecule offers three primary sites for chemical modification:
The Aldehyde Group (C4-CHO): The formyl group is a versatile functional handle. It can readily participate in a wide array of classical carbonyl chemistry reactions:
Condensation Reactions: Formation of imines and Schiff bases through reaction with primary amines, or hydrazones by reacting with hydrazines.
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene with controlled stereochemistry.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
The Bromo Group (C2-Br): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. It is generally more reactive than the corresponding carbon-chlorine bond, a feature that enables selective functionalization.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Negishi Coupling: Coupling with organozinc reagents.
The Chloro Group (C6-Cl): While typically less reactive than the bromo group in palladium-catalyzed couplings, the C-Cl bond can be activated under more forcing conditions or with specialized nickel catalysts. organic-chemistry.org This differential reactivity is a key synthetic advantage, allowing for sequential cross-coupling reactions. A molecule can first be functionalized at the C2-Br position under mild conditions, followed by a second coupling at the C6-Cl position under different conditions.
The combination of these reactive sites makes this compound a powerful intermediate for constructing complex, polysubstituted pyridine derivatives, which are highly sought after in medicinal chemistry and materials science.
| Property | Value |
| CAS Number | 1060811-22-4 |
| Molecular Formula | C₆H₃BrClNO |
| Purity | ≥ 95% |
The data in this table is compiled from commercially available product information.
| Functional Group | Reaction Type | Potential Outcome |
| Aldehyde (at C4) | Reductive Amination | Introduction of substituted amino-methyl groups |
| Wittig Reaction | Formation of a substituted vinyl group | |
| Oxidation | Conversion to a carboxylic acid group | |
| Bromo (at C2) | Suzuki Coupling | Arylation or alkylation |
| Sonogashira Coupling | Introduction of an alkynyl group | |
| Chloro (at C6) | Buchwald-Hartwig Amination | Amination (requires harsher conditions than C-Br) |
| Cross-Electrophile Coupling | Alkylation using nickel catalysis organic-chemistry.org |
This table outlines potential reactions based on the known reactivity of the compound's functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrClNO |
|---|---|
Molecular Weight |
220.45 g/mol |
IUPAC Name |
2-bromo-6-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
InChI Key |
ITDGLHOLFMPOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Chloropyridine 4 Carbaldehyde and Analogs
Direct Synthesis Approaches to Pyridine (B92270) Carbaldehydes
Direct approaches to pyridine carbaldehydes involve the introduction of a formyl group onto a pre-existing pyridine ring. These methods are often valued for their step-economy.
Directed ortho-Metalation and Electrophilic Formylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbaranlab.org The strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho-position. baranlab.org Halogen atoms, such as chloro and bromo groups, can serve as moderate DMGs, directing metalation to the adjacent C-H bond.
In the context of synthesizing 2-bromo-6-chloropyridine-4-carbaldehyde, a plausible route involves the metalation of a 2,6-dihalopyridine precursor. For instance, treatment of 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722) with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered lithium alkyl like n-butyllithium can lead to deprotonation at the C-3 or C-4 position. However, metalation of the pyridine ring can be complicated by the propensity of organometallic reagents to undergo 1,2-addition across the C=N bond. harvard.edu The use of highly hindered amide bases such as TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to effectively mediate the directed metalation of electron-poor heteroarenes. harvard.edu
Once the lithiated intermediate is formed, it can be quenched with a suitable electrophilic formylating agent to introduce the carbaldehyde group. A common and effective formylating agent for this purpose is N,N-dimethylformamide (DMF). The reaction proceeds through nucleophilic attack of the lithiated pyridine on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate to yield the desired aldehyde.
Table 1: Representative Conditions for Directed ortho-Metalation and Formylation of Pyridine Derivatives
| Starting Material | Base/Solvent | Electrophile | Product | Yield (%) |
| 2-Chloropyridine | BuLi-LiDMAE | DMF | 2-Chloro-6-formylpyridine | Moderate |
| O-Aryl N-isopropylcarbamate | s-BuLi/TMEDA | DMF | ortho-Formylated carbamate | High |
| 2,6-Dichloropyridine | LDA/THF | DMF | 2,6-Dichloropyridine-3-carbaldehyde | Variable |
Note: Yields are generalized from literature on analogous systems as specific data for the direct synthesis of this compound via this method is not widely reported.
Oxidation-Based Routes for Pyridine Carbaldehyde Synthesis
An alternative direct approach to pyridine carbaldehydes involves the oxidation of a methyl or hydroxymethyl group at the desired position on the pyridine ring. For the synthesis of this compound, this would necessitate a precursor such as 2-bromo-6-chloro-4-methylpyridine (B114955) or (2-bromo-6-chloropyridin-4-yl)methanol.
A variety of oxidizing agents can be employed for the conversion of a methyl group to an aldehyde. A notable metal-free method involves the use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach offers mild reaction conditions and good functional group tolerance. researchgate.net Another strategy is the use of selenium dioxide (SeO2), a classic reagent for the oxidation of benzylic methyl groups.
For the oxidation of a primary alcohol, such as (2-bromo-6-chloropyridin-4-yl)methanol, to the corresponding aldehyde, a wider range of mild oxidizing agents is available. These include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Table 2: Common Oxidation Methods for Pyridine Carbaldehyde Synthesis
| Substrate | Reagent(s) | Product | General Observations |
| 4-Methylquinoline | PIDA, DMSO | Quinoline-4-carbaldehyde | Metal-free, mild conditions, good yields. researchgate.net |
| 3-Pyridinemethanol | MnO2 | Pyridine-3-carbaldehyde | Heterogeneous reaction, requires activation of MnO2. |
| (Pyridin-2-yl)methanol | PCC, CH2Cl2 | Pyridine-2-carbaldehyde | Good yields, but chromium waste is a concern. |
Synthetic Routes via Precursors and Intermediates
Multi-step synthetic sequences starting from readily available pyridine derivatives offer a high degree of control over the substitution pattern.
Selective Halogenation and Halogen Exchange Strategies on Pyridine Rings
The introduction and interconversion of halogen atoms on the pyridine ring are fundamental strategies for accessing precursors to this compound.
The direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, under forcing conditions, direct halogenation can be achieved. For instance, bromination of pyridine at high temperatures can yield a mixture of brominated pyridines.
A more controlled approach involves the halogenation of pre-functionalized pyridines. For example, the synthesis of 2-bromo-6-chloropyridine (B1266251) can be accomplished from 2,6-dibromopyridine. One of the bromine atoms can be selectively substituted with a chlorine atom through a metal-halogen exchange followed by quenching with a chlorinating agent. A reported synthesis of 2-bromo-6-chloropyridine involves the reaction of 2,6-dibromopyridine with n-butyllithium at low temperature, followed by treatment with 1,1,2-trichloro-1,2,2-trifluoroethane, affording the product in 85% yield. chemicalbook.com
Halogen exchange reactions, often referred to as Finkelstein reactions for aromatic systems, provide a valuable tool for modifying the halogenation pattern of pyridine rings. These reactions are typically catalyzed by a transition metal, with copper and nickel being commonly employed. organic-chemistry.orgrsc.org
For instance, an aryl bromide can be converted to an aryl iodide in a copper(I)-catalyzed reaction using sodium iodide. organic-chemistry.org Similarly, aryl bromides can be transformed into aryl chlorides. These methodologies could be applied to a precursor like a dibromo- or bromo-iodopyridine-4-carbaldehyde to install the desired 2-bromo-6-chloro substitution pattern. The success of these reactions is often dependent on the choice of catalyst, ligand, solvent, and the nature of the halide salt. organic-chemistry.org
The relative reactivity of different carbon-halogen bonds can also be exploited. For example, in a dihalopyridine containing both bromine and iodine, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. While not a direct halogen exchange, this differential reactivity is a key principle in the strategic synthesis of polysubstituted pyridines.
Table 3: Examples of Halogen Exchange Reactions on Aryl Halides
| Substrate | Reagent(s) | Catalyst/Ligand | Product | Key Feature |
| Aryl Bromide | NaI | CuI / Diamine | Aryl Iodide | Mild and general for various functional groups. organic-chemistry.org |
| Aryl Bromide | LiCl | NiCl2(dme) / Bipyridine | Aryl Chloride | Electrochemically driven. |
| Aryl Triflate | LiCl | NiCl2(glyme) / Bipyridine | Aryl Chloride | Exchange of a pseudohalide. |
Pyridine Carboxylic Acid and Nitrile Precursor Transformations
The conversion of carboxylic acid and nitrile functionalities into an aldehyde group at the C-4 position of the pyridine ring represents a key synthetic approach. These methods leverage established organic reactions adapted for the specific reactivity of the halogenated pyridine core.
The synthesis of this compound can be envisioned starting from its corresponding carboxylic acid precursor, 2-bromo-6-chloropyridine-4-carboxylic acid. The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation that requires carefully selected reagents to avoid over-reduction to the corresponding alcohol.
Standard methods for this conversion that could be applicable include:
Activation and Partial Reduction: The carboxylic acid can be activated by converting it into a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide. These intermediates can then be reduced to the aldehyde using specific reducing agents. For instance, the Rosenmund reduction would involve the catalytic hydrogenation of the acid chloride. Alternatively, a Weinreb amide can be treated with a hydride reagent like diisobutylaluminum hydride (DIBAL-H) to yield the aldehyde.
Direct Catalytic Hydrogenation: Modern catalytic systems are being developed for the direct, selective hydrogenation of carboxylic acids to aldehydes, although this can be substrate-dependent.
The availability of related precursors, such as 2-bromopyridine-4-carboxylic acid, has been established in the chemical literature, suggesting that the synthesis of the required 2-bromo-6-chloro-substituted analog is a feasible starting point for such derivatization strategies.
An alternative and widely used pathway involves the transformation of a pyridine nitrile precursor, namely 2-bromo-6-chloro-4-cyanopyridine. This precursor can be converted to the target aldehyde through two main routes.
Route 1: Hydrolysis followed by Reduction This two-step process involves the initial hydrolysis of the nitrile group to a carboxylic acid, which can then be converted to the aldehyde as described in the section above.
Route 2: Direct Partial Reduction A more direct approach is the partial reduction of the nitrile to an aldehyde. This method stops the reduction at the intermediate imine stage, which is then hydrolyzed to the desired aldehyde upon aqueous workup.
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a common and effective reagent for the reduction of nitriles to aldehydes. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the nitrile to a primary amine. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com The bulky nature of the DIBAL-H reagent helps to stop the reaction at the intermediate stage. chemistrysteps.com
Stephen Aldehyde Synthesis: This classic method involves the reduction of a nitrile with stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) to form an aldiminium salt, which then hydrolyzes to the aldehyde. aakash.ac.in
Strategic Considerations in Large-Scale Synthesis and Process Optimization
Moving from laboratory-scale synthesis to large-scale industrial production requires careful consideration of economic, safety, and environmental factors. The goal is to develop a process that is not only high-yielding but also robust, cost-effective, and sustainable.
When synthesizing complex molecules like this compound, the selection of halogenation and functional group introduction steps is critical. Using inexpensive halogenating agents and simple pyridine precursors (e.g., those derived from picoline) can significantly reduce costs. Furthermore, prioritizing low-toxicity reagents and minimizing the use of hazardous materials is crucial for both worker safety and reducing the environmental burden of the chemical process. For instance, replacing highly toxic reagents with safer alternatives, even if it requires process optimization, is a key consideration in modern chemical manufacturing.
On a large scale, purification by column chromatography is often impractical due to high solvent consumption, cost, and time. Therefore, developing chromatography-free purification methods is a critical aspect of process optimization. For pyridine derivatives, several classical techniques can be employed:
Distillation: If the target compound is thermally stable and volatile, fractional distillation under reduced pressure can be a highly effective method for purification.
Crystallization: This is one of the most powerful purification techniques for solid compounds. A robust crystallization process can yield highly pure material by carefully selecting the solvent system and controlling conditions like temperature and cooling rate. This method is highly scalable and cost-effective.
Extraction and Washing: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. The basic nature of the pyridine nitrogen allows for acid-base extractions, where the compound can be moved into an aqueous acidic phase, washed, and then liberated by adding a base, effectively removing non-basic impurities.
Salt Formation: The target aldehyde can be converted into a crystalline salt (e.g., a hydrochloride or a picrate), which can be purified by recrystallization and then converted back to the free base.
Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices to minimize environmental impact. citedrive.com For the synthesis of pyridine derivatives, several green strategies have been developed. researchgate.netnih.gov
Key green chemistry approaches include:
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single operation (a one-pot reaction) or using multicomponent reactions (MCRs) where three or more reactants combine in a single step reduces solvent use, energy consumption, and waste generation. nih.govresearchgate.net
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol (B145695), or performing reactions under solvent-free conditions is highly desirable. nih.gov Employing non-toxic, inexpensive, and recyclable catalysts, such as iron-based catalysts or reusable solid catalysts, can replace more hazardous or precious metal catalysts. rsc.org
Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. nih.gov
The following table summarizes some green chemistry approaches applicable to the synthesis of pyridine analogs.
| Green Strategy | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Shorter reaction times, higher yields, improved purity. nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | Atom economy, reduced waste, operational simplicity. citedrive.comresearchgate.net |
| Use of Green Catalysts | Employs non-toxic, abundant, and/or recyclable catalysts (e.g., FeCl₃, reusable solid acids). | Lower cost, reduced toxicity, easier workup, and potential for recycling. rsc.org |
| Environmentally Friendly Solvents | Prefers solvents like water or ethanol over hazardous organic solvents. | Reduced environmental impact, improved safety. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding reactants together or heating them neat. | Eliminates solvent waste, simplifies purification. citedrive.com |
By integrating these principles, the large-scale synthesis of this compound and its analogs can be optimized to be more economically viable and environmentally responsible.
Reactivity and Transformational Chemistry of 2 Bromo 6 Chloropyridine 4 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group at the C4 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Additions and Condensation Reactions
The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. While specific studies on 2-bromo-6-chloropyridine-4-carbaldehyde are not extensively documented in the literature, the expected reactivity would parallel that of other aromatic aldehydes. Reactions such as the formation of imines with primary amines, the Wittig reaction to form alkenes, and additions of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols are anticipated.
Condensation reactions, such as the Knoevenagel or Henry reactions, would likely proceed under standard conditions, catalyzed by a base, to yield α,β-unsaturated products. The electron-withdrawing nature of the halogenated pyridine ring is expected to enhance the electrophilicity of the aldehyde, potentially increasing its reactivity in these transformations.
Reductive and Oxidative Transformations
The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. Standard reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), would be expected to efficiently convert the aldehyde to a hydroxymethyl group.
Conversely, oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4), chromic acid, or milder oxidants like silver oxide. These reactions would provide access to 2-bromo-6-chloropyridine-4-carboxylic acid, a versatile intermediate for further functionalization.
Multi-Component Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction with Aldehydes)
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction between an amidine, an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]pyridines and related heterocyclic systems. These products are of significant interest in medicinal chemistry. The presence of the aldehyde group makes this compound a potential substrate for this reaction.
While specific examples utilizing this particular aldehyde in a GBB reaction are not prominently reported, its participation would be mechanistically plausible. The reaction would lead to the formation of a complex heterocyclic scaffold retaining the bromo and chloro substituents on the pyridine ring, which could then be used for subsequent diversification through cross-coupling reactions.
Transformations at the Halogenated Pyridine Positions
The C2-bromo and C6-chloro substituents on the pyridine ring serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. For dihalogenated pyridines, the site of the initial reaction is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).
The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is a widely used method for forming biaryl structures. In the case of this compound, the greater reactivity of the C-Br bond at the C2 position allows for selective coupling at this site while leaving the C-Cl bond intact for potential subsequent reactions.
Detailed research findings from patent literature describe the selective Suzuki coupling of this compound with (2,6-difluorophenyl)boronic acid. The reaction is carried out using a palladium catalyst, such as Palladium(II) acetate, with a phosphine ligand like triphenylphosphine, and a base such as potassium carbonate. This specific transformation highlights the utility of this building block in synthesizing more complex molecular architectures.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| This compound | (2,6-Difluorophenyl)boronic acid | Palladium(II) acetate | Triphenylphosphine | Potassium carbonate | 1,4-Dioxane/Water | 6-Chloro-2-(2,6-difluorophenyl)pyridine-4-carbaldehyde |
This selective reactivity allows for a modular approach to the synthesis of polysubstituted pyridines, where the C2 position can be functionalized first via the more labile bromide, followed by a subsequent coupling reaction at the less reactive chloride position under different conditions if desired.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing aldehyde and halogen substituents. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions of halopyridines, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion. youtube.com
The rate of SNAr is influenced by the nature of the leaving group and the position of substitution. For halopyridines, the reactivity order of the leaving group is generally F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed couplings. However, in some pyridinium (B92312) systems, the leaving group effect can be less pronounced. nih.govrsc.org The positions ortho and para to the nitrogen atom (C2/C6 and C4) are activated towards nucleophilic attack. In this compound, both the C2 and C6 positions are activated. The outcome of an SNAr reaction would depend on the specific nucleophile and reaction conditions. Given the presence of two different halogens, selective substitution might be achievable. For instance, microsomal glutathione S-transferase 1 has been shown to catalyze the substitution of the chlorine atom in 2-chloropyridine derivatives with glutathione. nih.gov
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is typically achieved using organolithium or Grignard reagents at low temperatures. tcnj.edu The rate of exchange follows the trend I > Br > Cl. princeton.edu
For this compound, a metal-halogen exchange would be expected to occur selectively at the more reactive C-Br bond. This would generate a lithiated or magnesiated pyridine intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position. This method is particularly useful for synthesizing derivatives that are not readily accessible through other means. The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for performing bromine-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Elucidation of Catalytic Cycles in Coupling Reactions
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. youtube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, this step is expected to occur preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond. This forms a Pd(II) intermediate. illinois.edu
Transmetalation: In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium center, displacing the halide. In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper co-catalyst, undergoes transmetalation with the Pd(II) complex. wikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The nature of the ligands on the palladium catalyst plays a critical role in each of these steps, influencing the rate and selectivity of the reaction. nih.gov For instance, bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands can facilitate the oxidative addition and reductive elimination steps. nih.govrsc.org The specific mechanism can also be influenced by the reaction conditions, and in some cases, the formation of palladium nanoparticles as the active catalytic species has been observed to alter the regioselectivity of the reaction. acs.org
Role of Reactive Intermediates (e.g., Pyridyl Radicals)
The involvement of pyridyl radicals in the transformation of this compound represents a significant area of its reactivity, particularly in reactions initiated by single-electron transfer (SET) processes. While direct studies on this specific molecule are not extensively documented in publicly available literature, the reactivity patterns can be inferred from related halopyridines.
The presence of two halogen atoms, bromine and chlorine, on the pyridine ring at positions ortho and para to the nitrogen atom, respectively, makes the molecule susceptible to radical formation. The carbon-halogen bonds can be cleaved homolytically under photolytic or radical-initiating conditions to generate pyridyl radicals. The relative ease of cleavage is generally C-Br > C-Cl, suggesting that the initial radical formation would likely occur at the 2-position.
Key Research Findings on Pyridyl Radicals:
Generation of Pyridyl Radicals: Pyridyl radicals can be generated from halopyridines through various methods, including single-electron reduction. For instance, photochemical methods can be employed for the functionalization of pyridines via the formation of pyridyl radicals upon single-electron reduction of the corresponding pyridinium ions sigmaaldrich.com.
Reactivity of Pyridyl Radicals: Once formed, the pyridyl radical derived from this compound can participate in a variety of reactions. These radicals are nucleophilic and can add to electron-deficient alkenes or engage in coupling reactions. The substitution pattern of the pyridine ring, with an electron-withdrawing aldehyde group, influences the stability and subsequent reactivity of the radical intermediate.
Electron Paramagnetic Resonance (EPR) Studies: EPR spectroscopy is a key technique for the detection and characterization of radical intermediates. Studies on radicals produced by one-electron reduction of various pyridine derivatives have been conducted to understand their electronic structure and reactivity semanticscholar.org. While specific EPR data for the radical of this compound is not readily available, such studies on analogous compounds provide a framework for predicting its properties.
The table below summarizes the potential reactions involving pyridyl radical intermediates derived from this compound.
| Reaction Type | Reagents/Conditions | Expected Product |
| Radical Addition | Electron-deficient alkenes, radical initiator (e.g., AIBN) | Adduct of the pyridyl radical to the alkene |
| Radical Coupling | Allylic compounds | C-C bond formation between the pyridine ring and the allylic partner sigmaaldrich.com |
| Reductive Dehalogenation | Reducing agents (e.g., dissolving metals) | 6-chloropyridine-4-carbaldehyde or pyridine-4-carbaldehyde |
Understanding Electrophilic and Nucleophilic Activation Modes
The reactivity of this compound is dictated by the interplay of the electronic properties of the pyridine ring, the halogen substituents, and the aldehyde group. This leads to distinct modes of electrophilic and nucleophilic activation.
Nucleophilic Activation
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the aldehyde group and the halogen atoms. This electron deficiency makes the carbon atoms of the ring, particularly those bearing the halogen substituents (C2 and C6) and the carbon of the aldehyde group, susceptible to nucleophilic attack.
Modes of Nucleophilic Attack:
Nucleophilic Aromatic Substitution (SNAr): The bromine and chlorine atoms are good leaving groups, and their positions on the electron-deficient ring facilitate SNAr reactions. Nucleophiles can attack the carbon atoms bonded to the halogens, leading to their displacement. The electron-withdrawing aldehyde group at the 4-position further activates the ring for this type of substitution. The general order of leaving group ability in SNAr reactions on pyridines is Br > Cl. Concerted SNAr mechanisms have also been proposed for some nucleophilic aromatic substitutions nih.gov.
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of the aldehyde group is highly electrophilic and is a prime target for nucleophilic addition. This is a fundamental reaction of aldehydes and leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions chemrxiv.org.
The following table outlines the expected outcomes of nucleophilic activation at different sites of the molecule.
| Nucleophilic Site | Type of Nucleophile | Reaction Type | Product Class |
| C2-Br | Amines, alkoxides, thiolates | SNAr | 2-substituted-6-chloropyridine-4-carbaldehydes |
| C6-Cl | Stronger nucleophiles | SNAr | 6-substituted-2-bromopyridine-4-carbaldehydes |
| C4-CHO | Grignard reagents, organolithiums, hydrides | Nucleophilic Addition | Secondary alcohols |
Electrophilic Activation
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atom, the halogens, and the aldehyde group. The nitrogen atom can be protonated in acidic media, further deactivating the ring.
However, the lone pair of electrons on the nitrogen atom can still act as a nucleophile, allowing for electrophilic attack at the nitrogen.
Modes of Electrophilic Attack:
N-Alkylation/N-Acylation: The nitrogen atom can be attacked by electrophiles such as alkyl halides or acyl chlorides to form pyridinium salts.
N-Oxidation: Reaction with peroxy acids can lead to the formation of the corresponding pyridine-N-oxide. This transformation can alter the reactivity of the ring, sometimes facilitating subsequent reactions.
Electrophilic substitution on the pyridine ring itself is difficult but may be possible under harsh conditions or if strongly activating groups were present. The directing effects of the existing substituents would need to be considered.
A summary of potential electrophilic activations is presented below.
| Electrophilic Site | Type of Electrophile | Reaction Type | Product Class |
| Pyridine Nitrogen | Alkyl halides, Acyl chlorides | N-Alkylation, N-Acylation | Pyridinium salts |
| Pyridine Nitrogen | Peroxy acids | N-Oxidation | Pyridine-N-oxides |
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 6 Chloropyridine 4 Carbaldehyde
High-Resolution Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
No published ¹H, ¹³C, or 2D NMR spectra for 2-Bromo-6-chloropyridine-4-carbaldehyde could be located. Such data would be essential for confirming the molecular structure by showing the chemical environment, connectivity, and number of protons and carbon atoms. A predicted ¹H NMR spectrum would show signals for the aldehyde proton and the two aromatic protons on the pyridine (B92270) ring, with chemical shifts and coupling constants characteristic of their positions relative to the electron-withdrawing substituents. A ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule.
Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR; Raman Spectroscopy)
Specific FT-IR and Raman spectra for this compound are not available in the public domain. These analyses would reveal the vibrational modes of the molecule. Key characteristic peaks would be expected for the C=O stretch of the aldehyde, C-H stretching and bending modes, C-Br and C-Cl stretching vibrations, and the aromatic ring vibrations.
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
No UV-Vis absorption spectra for this compound have been reported. This analysis would provide information about the electronic transitions within the molecule, typically showing absorption maxima corresponding to π-π* and n-π* transitions of the aromatic system and the carbonyl group.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
While the molecular formula is known to be C₆H₃BrClNO, specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound is unavailable. aobchem.com An HRMS analysis would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS)
There are no specific published methods detailing the analysis of this compound by GC-MS or LC-MS. These hyphenated techniques are used to separate components of a mixture and identify them by their mass spectra. They would be the standard methods for determining the purity of the compound and identifying any impurities or byproducts from its synthesis.
Solid-State Structural Elucidation via X-ray Crystallography
No crystal structure data for this compound has been deposited in crystallographic databases. An X-ray crystallography study would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.
A comprehensive search for peer-reviewed articles, crystallographic databases, and spectroscopic data has revealed that the single-crystal X-ray structure for the compound this compound has not been publicly reported.
Therefore, detailed information regarding its specific crystallographic characteristics, as requested in the outline, is not available in published scientific literature. This includes data pertaining to:
Single Crystal X-ray Diffraction Analysis
The Crystal System and Space Group
Molecular Conformation and Planarity in the Crystal Lattice
Supramolecular Assembly and specific Intermolecular Interactions such as Hydrogen Bonding, π-Stacking, Halogen Bonds, and Van der Waals forces.
Without access to a solved crystal structure, a scientifically accurate and verifiable article meeting the specific requirements of the provided outline cannot be generated. Information on related or similar compounds cannot be used as a substitute, as the molecular structure and resulting crystal packing can vary significantly with small changes in substituents on the pyridine ring.
Computational and Theoretical Investigations of 2 Bromo 6 Chloropyridine 4 Carbaldehyde
Density Functional Theory (DFT) Calculations
No specific data is available for the geometry optimization, conformational analysis, selection of exchange-correlation functionals, or the assessment of basis set effects for 2-Bromo-6-chloropyridine-4-carbaldehyde.
Detailed optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound are not available in the current body of scientific literature.
While B3LYP is a commonly used functional for similar molecules, a specific performance evaluation for this compound has not been published.
The effect of different basis sets on the calculated properties of this compound has not been documented.
Vibrational Spectroscopy Calculations and Potential Energy Distribution (PED) Analysis
Calculated vibrational frequencies and their assignments based on PED analysis for this compound are not available.
Electronic Structure and Reactivity Descriptors
A detailed analysis of the electronic structure, including reactivity descriptors for this compound, is not present in the literature.
Specific values for the HOMO-LUMO energy gap and descriptions of their spatial distribution for this compound have not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its electrostatic interactions and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density or positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential.
For pyridine (B92270) and its derivatives, MEP analysis helps in understanding the reactivity of the nitrogen atom within the heterocyclic ring. nih.gov The electronegative nitrogen atom generally creates a region of negative electrostatic potential, making it a likely site for protonation and interaction with Lewis acids. nih.govwikipedia.org However, the presence and position of substituents on the pyridine ring can significantly alter the MEP map.
In the case of this compound, the bromine and chlorine atoms, being highly electronegative, withdraw electron density from the pyridine ring. This electron-withdrawing effect is expected to decrease the negative potential around the nitrogen atom, making it less basic compared to unsubstituted pyridine. The carbaldehyde group at the 4-position also acts as an electron-withdrawing group, further influencing the charge distribution.
The MEP map would likely show the most negative potential (red or yellow) localized on the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the pyridine ring and the carbaldehyde group would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. Understanding these reactive sites is vital for predicting how the molecule will interact with other chemical species and for designing synthetic pathways. researchgate.netresearcher.life
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). wisc.eduaiu.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. scirp.org This analysis is instrumental in understanding the stability and reactivity of molecules. researchgate.net
For this compound, NBO analysis can elucidate the nature of the various bonds and the effects of the substituents on the electronic structure of the pyridine ring. The analysis would describe the hybridization of the atoms and the composition of the bonding and lone pair orbitals.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). scirp.org These interactions represent the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis-type NBO (acceptor). In this compound, significant delocalization is expected from the lone pairs of the nitrogen, bromine, chlorine, and oxygen atoms into the antibonding orbitals of the pyridine ring and the carbaldehyde group.
For instance, the interaction between the lone pair of the nitrogen atom and the π* antibonding orbitals of the adjacent C=C and C=N bonds would contribute to the aromatic stability of the pyridine ring. Similarly, delocalization from the halogen lone pairs into the ring's antibonding orbitals would influence the ring's electron density and reactivity. The analysis can also reveal hyperconjugative interactions involving the C-H bonds. By quantifying these interactions, NBO analysis provides a deeper understanding of the electronic factors governing the molecule's structure and properties. scirp.orgresearchgate.net
Fukui Functions and Local Reactivity Indices
Fukui functions and other local reactivity indices derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the most reactive sites within a molecule for different types of chemical reactions. rsc.org These indices help in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. Three types of Fukui functions are typically considered:
f+(r) for nucleophilic attack (addition of an electron).
f-(r) for electrophilic attack (removal of an electron).
f0(r) for radical attack.
By calculating these functions for each atom in this compound, one can predict the local reactivity. For nucleophilic attack, the site with the highest value of f+(r) will be the most reactive. Conversely, the site with the highest f-(r) value will be the most susceptible to electrophilic attack.
In this compound, it is anticipated that the carbon atom of the carbaldehyde group will have a high f+(r) value, making it a primary target for nucleophiles. The oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring are expected to have high f-(r) values, indicating their susceptibility to electrophilic attack. The analysis of local reactivity indices provides a more quantitative prediction of reactive sites compared to the qualitative picture offered by MEP maps. rsc.org
Non-Linear Optical (NLO) Property Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry plays a significant role in the prediction and design of new NLO materials by calculating properties like the first hyperpolarizability (β).
The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the pyridine ring acts as the π-conjugated bridge. The bromine and chlorine atoms are generally considered electron-withdrawing groups, as is the carbaldehyde group. The presence of multiple electron-withdrawing groups can lead to interesting electronic properties.
Theoretical calculations of the first hyperpolarizability (β) can predict the NLO response of this compound. A high β value suggests a significant NLO response. The calculation would involve quantum chemical methods to determine the molecular polarizability and hyperpolarizability tensors. The results would provide insight into whether this molecule has potential as an NLO material and how its structure could be modified to enhance its NLO properties.
Studies of Intermolecular Interactions in Aggregates and Dimers
The arrangement of molecules in the solid state is governed by intermolecular interactions, which play a critical role in determining the physical properties of crystalline materials. Computational methods are invaluable for analyzing these weak interactions in molecular aggregates and dimers.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantification of Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in crystal structures. researcher.lifescirp.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. researchgate.netcrystalexplorer.net These plots display the distribution of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface). researchgate.net Different types of interactions, such as H···H, C···H, O···H, and halogen bonds (Br···H, Cl···H), appear as distinct features in the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. nih.govresearchgate.net
For this compound, Hirshfeld analysis would likely reveal the importance of various weak interactions in the crystal packing. Given the presence of halogen atoms, halogen bonding might play a significant role. The analysis would quantify the contributions of different contacts, providing a detailed picture of the forces that hold the molecules together in the solid state. nih.govnih.gov
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is another computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. nih.govq-chem.com This method is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net
The NCI analysis generates three-dimensional isosurfaces that represent non-covalent interactions. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net
For aggregates and dimers of this compound, NCI plot analysis would provide a visual representation of the spatial distribution and nature of the non-covalent interactions. It could reveal subtle interactions that are not easily identified by other methods. For instance, it could visualize potential π-π stacking interactions between pyridine rings or weak hydrogen bonds involving the carbaldehyde group. This detailed visualization of the interaction landscape is crucial for understanding the stability and structure of molecular assemblies. nih.govnih.gov
Solvation Effects on Spectroscopic and Electronic Properties
The surrounding solvent medium can significantly influence the spectroscopic and electronic characteristics of a molecule. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. For a polar molecule like this compound, these effects are anticipated to be particularly pronounced, modulating its absorption spectra and electronic properties as a function of solvent polarity and hydrogen bonding capability. While direct experimental or computational studies on this compound are not extensively available, the principles of solvation effects can be elucidated by drawing parallels with similar halogenated and substituted aromatic aldehydes.
Theoretical investigations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting how the electronic transitions of a molecule will respond to different solvent environments. These computational models often treat the solvent either implicitly, as a continuous dielectric medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by considering individual solvent molecules interacting with the solute.
The electronic structure of this compound features electron-withdrawing halogen atoms (bromine and chlorine) and an aldehyde group on a pyridine ring. This arrangement leads to a significant ground-state dipole moment. The interaction of this dipole with the solvent's own dipole moment or its polarizability can lead to stabilization.
In nonpolar solvents, solute-solvent interactions are primarily governed by weaker van der Waals forces. As the solvent polarity increases, stronger dipole-dipole interactions come into play, which tend to stabilize both the ground and excited states of the polar solute. The extent of this stabilization, however, is often different for the ground and excited states.
For many aromatic aldehydes, the first excited state (often arising from a π → π* or n → π* transition) is typically more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state. This differential stabilization leads to a decrease in the energy gap between the two states, resulting in a bathochromic (red) shift in the UV-Visible absorption spectrum, meaning the maximum absorption wavelength (λmax) shifts to a longer wavelength.
Conversely, if the ground state is more polar or if specific interactions like hydrogen bonding stabilize the ground state to a greater extent, a hypsochromic (blue) shift to shorter wavelengths may be observed. Protic solvents, such as water or ethanol (B145695), can form hydrogen bonds with the carbonyl oxygen and the pyridine nitrogen of this compound. These specific interactions can have a significant impact on the electronic distribution and, consequently, on the spectroscopic properties.
The following interactive data table illustrates the hypothetical effect of different solvents on the calculated electronic properties of this compound, based on general trends observed for similar aromatic aldehydes.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) [Debye] | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Hexane (Nonpolar) | 1.88 | 2.15 | 4.50 |
| Dichloromethane (Polar Aprotic) | 8.93 | 2.80 | 4.42 |
| Ethanol (Polar Protic) | 24.55 | 3.10 | 4.35 |
| Water (Polar Protic) | 80.10 | 3.35 | 4.30 |
As indicated in the table, with increasing solvent polarity (represented by the dielectric constant), the calculated dipole moment of the molecule is expected to increase due to the induced polarization. Concurrently, the HOMO-LUMO gap tends to decrease, which is consistent with a bathochromic shift in the absorption spectrum.
The solvatochromic shift in the UV-Visible absorption spectrum can be further detailed in the following interactive data table, which presents hypothetical absorption maxima (λmax) for the principal electronic transitions in different solvents.
| Solvent | Transition Type | Hypothetical λmax (nm) | Observed Shift |
|---|---|---|---|
| Hexane | n → π | 310 | Reference |
| π → π | 265 | ||
| Dichloromethane | n → π | 305 | Hypsochromic (Blue) |
| π → π | 272 | Bathochromic (Red) | |
| Ethanol | n → π | 302 | Hypsochromic (Blue) |
| π → π | 278 | Bathochromic (Red) | |
| Water | n → π | 298 | Hypsochromic (Blue) |
| π → π | 282 | Bathochromic (Red) |
In this hypothetical scenario, the n → π* transition exhibits a hypsochromic shift with increasing solvent polarity. This is because the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding with protic solvents, which increases the energy required for this transition. In contrast, the π → π* transition shows a bathochromic shift, suggesting that the corresponding excited state is more polar and thus more stabilized by polar solvents than the ground state.
Future Perspectives and Research Challenges in 2 Bromo 6 Chloropyridine 4 Carbaldehyde Chemistry
Innovations in Regioselective and Stereoselective Synthesis
The selective synthesis of functionalized pyridines remains a formidable challenge in organic chemistry. For a molecule like 2-bromo-6-chloropyridine-4-carbaldehyde, achieving high regioselectivity and stereoselectivity in its transformations is paramount for its utility in target-oriented synthesis.
Future research will likely focus on the development of novel catalytic systems that can differentiate between the bromo and chloro substituents, as well as control reactions at the aldehyde group. The application of directing groups, which can be temporarily installed to guide catalysts to a specific position on the pyridine (B92270) ring, is a promising strategy. Furthermore, the exploration of dearomative functionalization reactions could provide access to highly substituted, three-dimensional piperidine (B6355638) structures from this planar precursor.
Stereoselective additions to the carbaldehyde group are another critical area for innovation. The development of chiral catalysts, including organocatalysts and metal complexes, will be essential for controlling the stereochemistry of nucleophilic additions, leading to the synthesis of enantioenriched secondary alcohols.
Table 1: Illustrative Examples of Regioselective Functionalization of Dihalopyridines
| Catalyst/Reagent | Substrate | Position of Functionalization | Yield (%) | Reference |
| Pd(PPh₃)₄/Na₂CO₃ | 2,6-dichloropyridine (B45657) | C-6 | 85 | Fictional Data |
| CuI/L-proline | 2,6-dibromopyridine (B144722) | C-2 | 92 | Fictional Data |
| Rh(cod)₂Cl₂/dppb | 3,5-dichloropyridine | C-3 | 78 | Fictional Data |
Note: This table presents illustrative data for analogous dihalopyridine systems to highlight the potential for regioselective transformations.
Exploration of Novel Reactivity Patterns and Multi-catalytic Systems
The distinct reactivity of the bromo, chloro, and aldehyde groups in this compound allows for a variety of sequential and tandem reactions. Future research will undoubtedly focus on harnessing this differential reactivity to construct complex molecular architectures in a single pot.
Multi-catalytic systems, where two or more catalysts work in concert to promote different transformations, will be instrumental in developing novel reaction cascades. For instance, a palladium catalyst could facilitate a cross-coupling reaction at the bromine position, followed by an organocatalyst-mediated transformation of the aldehyde. Such one-pot procedures offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and solvent waste.
The exploration of multicomponent reactions (MCRs) involving this compound as a key building block is another exciting frontier. MCRs allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.
Advanced In-Situ Characterization for Reaction Monitoring and Mechanism Elucidation
A deep understanding of reaction mechanisms is crucial for the optimization of existing transformations and the discovery of new reactivity. Advanced in-situ characterization techniques are poised to play a pivotal role in unraveling the intricate details of reactions involving this compound.
Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis. For example, monitoring the vibrational modes of the carbonyl group can provide insights into the progress of reactions at the aldehyde functionality. High-resolution mass spectrometry can be used to detect and characterize transient intermediates, providing direct evidence for proposed reaction pathways.
Table 2: Application of In-Situ Spectroscopic Techniques in Reaction Monitoring
| Technique | Information Obtained | Application Example |
| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the progress of a Grignard addition to the aldehyde. |
| In-situ Raman | Identification of vibrational modes of key species, catalyst state. | Observing changes in the pyridine ring vibrations during a cross-coupling reaction. |
| In-situ NMR | Structural elucidation of intermediates, kinetic analysis. | Characterizing the formation of a catalytic intermediate in a cross-coupling cycle. |
Integration of Machine Learning and AI in Molecular Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and predict the outcomes of unknown reactions.
AI algorithms can be trained on large datasets of known reactions to predict the regioselectivity and stereoselectivity of transformations involving this compound. This predictive power can guide the design of experiments, saving time and resources. Furthermore, generative models can be employed to design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as drug discovery or materials science.
ML models can also be used to optimize reaction conditions by exploring a vast parameter space, leading to higher yields and selectivities. This data-driven approach to reaction development will be a key driver of innovation in the chemistry of this versatile building block.
Investigations into Solid-State Reactivity and Mechanochemical Transformations
Solid-state chemistry and mechanochemistry offer environmentally friendly alternatives to traditional solution-phase synthesis. These techniques are particularly attractive for reactions involving crystalline starting materials like this compound.
Future research could explore single-crystal-to-single-crystal transformations, where the crystalline nature of the material is maintained throughout a chemical reaction. This would provide unprecedented insights into the molecular-level details of chemical reactivity.
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers the potential for solvent-free synthesis. The application of mechanochemical methods to cross-coupling reactions and other transformations of this compound could lead to the development of highly efficient and sustainable synthetic protocols. These solid-state approaches may also unlock novel reactivity patterns that are not accessible in solution.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-bromo-6-chloropyridine-4-carbaldehyde to minimize by-products?
To minimize by-products, employ controlled temperature gradients during aldehyde functionalization. For bromination/chlorination steps, use anhydrous conditions with catalysts like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in dichloromethane. Monitor reaction progress via TLC or HPLC, and isolate intermediates via column chromatography using silica gel and a hexane/ethyl acetate gradient. Quenching with ice-cold water and recrystallization in ethanol can further purify the final product. Reference analogous pyridine derivative syntheses for halogenation protocols .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic substituents. Compare coupling constants to distinguish bromine/chlorine positional effects.
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm) and C-Br/C-Cl vibrations (650–500 cm).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Reference analytical workflows for halogenated pyridines .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile aldehydes.
- Waste Management : Segregate halogenated waste in designated containers for professional disposal. Neutralize acidic/by-product residues before disposal.
- Emergency Procedures : Immediate eye/skin exposure requires flushing with water for 15 minutes; consult safety data sheets (SDS) for antidotes .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions for this compound be resolved?
- Solvent Effects : Recalculate DFT (e.g., B3LYP/6-311+G(d,p)) NMR shifts using implicit solvent models (e.g., PCM for DMSO).
- Conformational Sampling : Perform molecular dynamics (MD) simulations to assess rotational barriers of the aldehyde group.
- Experimental Validation : Acquire - COSY and NOESY spectra to confirm spatial proximity of substituents. Cross-reference with crystallographic data to resolve ambiguities .
Q. What parameters should be prioritized in SHELXL for refining the crystal structure of this compound?
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Apply multi-scan absorption corrections (SADABS).
- Refinement : In SHELXL, employ anisotropic displacement parameters for Br/Cl atoms. Restrain C-Br/C-Cl bond lengths to 1.76–1.81 Å and 1.72–1.76 Å, respectively. Use the TWIN command if twinning is detected. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. How can substituent effects on the reactivity of this compound be systematically investigated for designing bioactive derivatives?
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids.
- Aldehyde Functionalization : Perform condensation reactions with hydrazines or amines to form Schiff bases.
- Computational Docking : Use AutoDock Vina to predict binding affinities of derivatives against target enzymes (e.g., kinases). Validate with in vitro assays. Reference analogous pyridine-carbaldehyde derivatives in drug discovery pipelines .
Q. What computational methods are effective in predicting the regioselectivity of nucleophilic attacks on this compound?
- Fukui Functions : Calculate electrophilic () and nucleophilic () indices at the aldehyde carbon and halogenated positions using Gaussian08.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (aldehyde C=O) as attack sites.
- Kinetic Simulations : Perform DFT-based transition-state modeling (e.g., IRC calculations) for SNAr reactions. Compare with experimental kinetic data .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
